3-(Trifluoromethoxy)benzylamine
Overview
Description
3-(Trifluoromethoxy)benzylamine is a compound that falls within the category of benzylamines with a trifluoromethoxy functional group attached to the benzene ring. This functional group is known for its electron-withdrawing properties and its ability to enhance the biological activity of molecules in medicinal chemistry .
Synthesis Analysis
The synthesis of trifluoromethylated benzylamines, including 3-(trifluoromethoxy)benzylamine, can be achieved through Pd(II)-catalyzed ortho-C-H trifluoromethylation using electrophilic CF3 reagents. The presence of additives like H2O and Ag2O is crucial for obtaining good yields . Another approach involves the use of trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent, which can be prepared from inexpensive starting materials and used in various synthetic transformations . Additionally, oxidative desulfurization-fluorination of dithiocarbamates has been employed to synthesize trifluoromethylamines under mild conditions .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds, such as 3-(trifluoromethoxy)benzylamine, is influenced by the presence of the trifluoromethyl group. This group can introduce conformational flexibility and affect the molecule's crystal packing characteristics. Weak intermolecular interactions, such as hydrogen bonds and the "fluorous effect," play a significant role in the solid-state structure of these compounds .
Chemical Reactions Analysis
Trifluoromethylated benzylamines can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of antitumor agents, such as 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, through a series of benzylation, benzoylation, and coupling reactions . They can also participate in biomimetic transamination reactions, as demonstrated in the synthesis of 3,5-bis-(trifluoromethyl)benzylamine . Furthermore, the introduction of a trifluoromethyl group can lead to the formation of novel compounds with potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethoxy)benzylamine are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and stability. The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of hydrogens in the molecule, which in turn influences hydrogen bonding characteristics in the crystal structure . The presence of the trifluoromethoxy group also affects the reactivity of the compound, as seen in the oxidative coupling of benzylamines to imines catalyzed by cobalt(II) complexes .
Scientific Research Applications
Catalytic Ortho-Trifluoromethylation
- Palladium-Catalyzed Ortho-Trifluoromethylation : The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, including 3-(trifluoromethoxy)benzylamine, demonstrates significant potential in medicinal chemistry. This technique uses an electrophilic CF3 reagent, and additives like H2O and Ag2O enhance yields, making it a valuable process for preparing ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013).
Photovoltaic Cell Enhancement
- Photovoltaic Cell Efficiency : Benzylamine, including variants like 3-(trifluoromethoxy)benzylamine, has been identified as a crucial molecule for enhancing the moisture-resistance and electronic properties of perovskite films in solar cells. This leads to significantly higher efficiencies and longevity, with notable improvements in open-circuit voltage and resistance to air exposure (Wang et al., 2016).
Synthesis of Trifluoromethoxylated Compounds
- Facilitating Synthesis of Trifluoromethoxylated Aromatic Compounds : The trifluoromethoxy group, often seen in compounds like 3-(trifluoromethoxy)benzylamine, plays a significant role in pharmacology and biology due to its desirable properties. The synthesis of these compounds, however, presents challenges. Recent advancements have made the synthesis process more user-friendly, highlighting the potential of these compounds in pharmaceuticals and materials science (Feng & Ngai, 2016).
Polymer and Resin Applications
- Benzylamine Residues in Polymers and Resins : The development of monomers and polymers containing benzylamine residues, such as 3-(trifluoromethoxy)benzylamine, has implications for studying enzymes like benzylamine oxidase. These compounds are used to create a range of materials, including linear soluble and granular crosslinked systems, with applications in biochemical research (Bertini et al., 1999).
Safety And Hazards
3-(Trifluoromethoxy)benzylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPUHSXMDIWJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239253 | |
Record name | 3-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzylamine | |
CAS RN |
93071-75-1 | |
Record name | 3-(Trifluoromethoxy)benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093071751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93071-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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